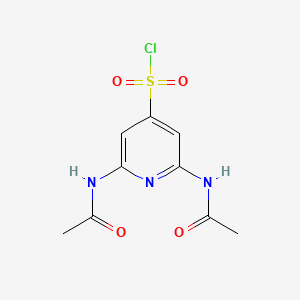
2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of acetylamino groups at the 2 and 6 positions of the pyridine ring, and a sulfonyl chloride group at the 4 position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride typically involves the acetylation of 2,6-diaminopyridine followed by sulfonylation. The reaction conditions often include the use of acetic anhydride for acetylation and sulfonyl chloride for sulfonylation. The process is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and efficiency, with stringent quality control measures in place to ensure the consistency and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the acetylamino groups may be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, especially in the presence of water or moisture, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonic acids, and various substituted pyridine compounds. These products have significant applications in pharmaceuticals, agrochemicals, and material science.
Applications De Recherche Scientifique
2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of the key applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in various catalytic processes.
Biology: The compound is used in the development of biochemical assays and as a reagent in protein modification studies.
Medicine: It is employed in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For instance, in pharmaceutical applications, the compound may interact with biological targets such as enzymes or receptors, leading to the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diaminopyridine: A precursor in the synthesis of 2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride.
4-Pyridinesulfonyl Chloride: A related compound with similar reactivity but different substitution pattern.
2,6-Bis(acetylamino)pyridine: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both acetylamino and sulfonyl chloride groups, which confer distinct reactivity and versatility. This makes it a valuable compound in various synthetic and research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H10ClN3O4S |
|---|---|
Poids moléculaire |
291.71 g/mol |
Nom IUPAC |
2,6-diacetamidopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClN3O4S/c1-5(14)11-8-3-7(18(10,16)17)4-9(13-8)12-6(2)15/h3-4H,1-2H3,(H2,11,12,13,14,15) |
Clé InChI |
BILPJDKVLIIWBV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=N1)NC(=O)C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



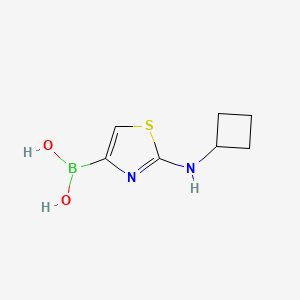
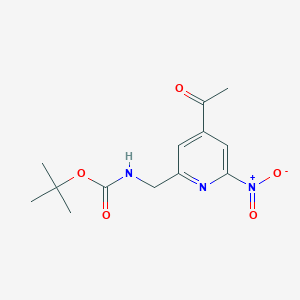
![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)

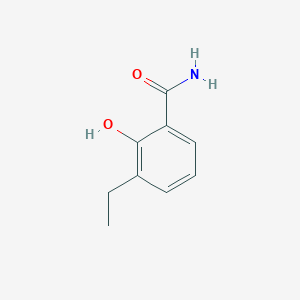
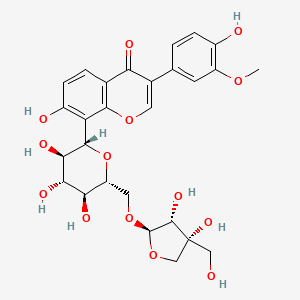
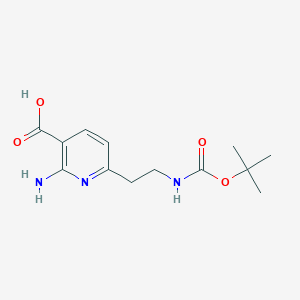
![2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide](/img/structure/B14854408.png)


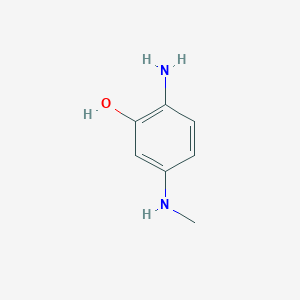

![2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B14854433.png)
